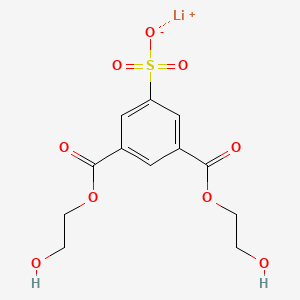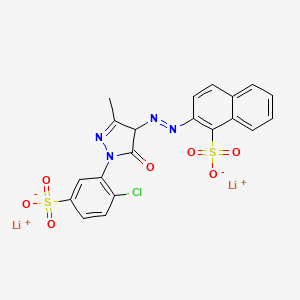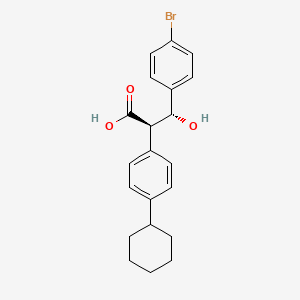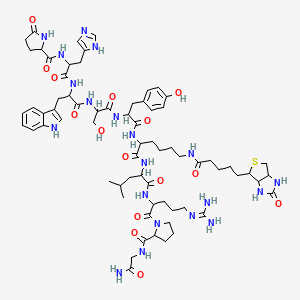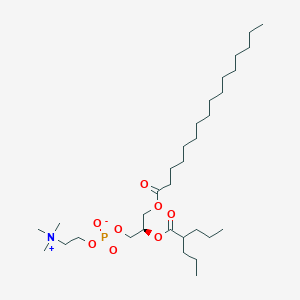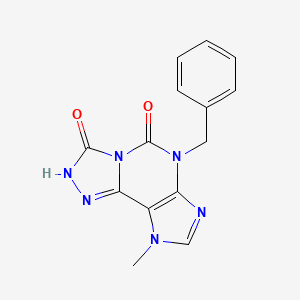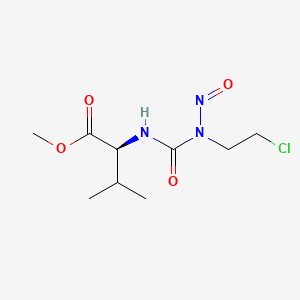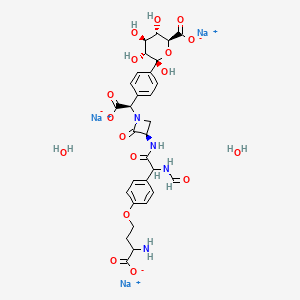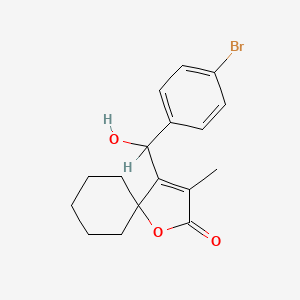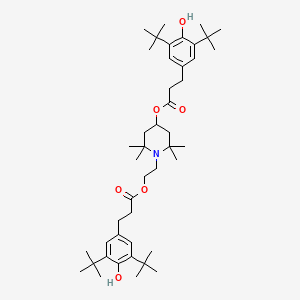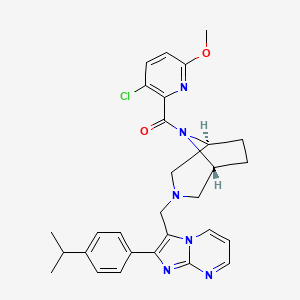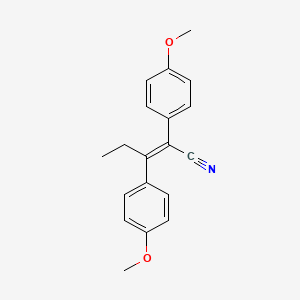
2,3-Bis(4-methoxyphenyl)-2-pentenenitrile, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(4-methoxyphenyl)-2-pentenenitrile, (Z)- is an organic compound characterized by the presence of two methoxyphenyl groups attached to a pentenenitrile backbone
Preparation Methods
The synthesis of 2,3-Bis(4-methoxyphenyl)-2-pentenenitrile, (Z)- typically involves the reaction of 4-methoxybenzaldehyde with 2-(4-methoxyphenyl)acetonitrile under specific conditions. One common method includes the use of acetic anhydride and triethylamine as reagents, with the reaction carried out at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2,3-Bis(4-methoxyphenyl)-2-pentenenitrile, (Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-Bis(4-methoxyphenyl)-2-pentenenitrile, (Z)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 2,3-Bis(4-methoxyphenyl)-2-pentenenitrile, (Z)- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2,3-Bis(4-methoxyphenyl)-2-pentenenitrile, (Z)- can be compared with similar compounds such as:
2,3-Bis(4-methoxyphenyl)quinoxaline: This compound has a similar structural framework but differs in its functional groups and reactivity.
2,3-Bis(4-methoxyphenyl)acrylonitrile: Another related compound with different applications and properties.
The uniqueness of 2,3-Bis(4-methoxyphenyl)-2-pentenenitrile, (Z)- lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
54837-95-5 |
|---|---|
Molecular Formula |
C19H19NO2 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
(Z)-2,3-bis(4-methoxyphenyl)pent-2-enenitrile |
InChI |
InChI=1S/C19H19NO2/c1-4-18(14-5-9-16(21-2)10-6-14)19(13-20)15-7-11-17(22-3)12-8-15/h5-12H,4H2,1-3H3/b19-18+ |
InChI Key |
UUNDGNKBPGUNKV-VHEBQXMUSA-N |
Isomeric SMILES |
CC/C(=C(/C#N)\C1=CC=C(C=C1)OC)/C2=CC=C(C=C2)OC |
Canonical SMILES |
CCC(=C(C#N)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


